(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid
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Overview
Description
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is a chiral compound that features a benzofuran ring fused to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Chiral Resolution: Separation of the (2R) enantiomer from a racemic mixture using chiral chromatography or enzymatic methods.
Functional Group Interconversion: Introduction of the propanoic acid group through functional group transformations such as oxidation or ester hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzofuran ring to more oxidized derivatives.
Reduction: Reduction of the benzofuran ring or the propanoic acid group.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce dihydrobenzofuran derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid: The enantiomer of the compound with potentially different biological activity.
Benzofuran-2-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the benzofuran ring.
2,3-Dihydrobenzofuran: A related compound lacking the propanoic acid side chain.
Uniqueness
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is unique due to its chiral nature and the presence of both a benzofuran ring and a propanoic acid group. This combination of structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTJZKMBSAIBNS-PVSHWOEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C2O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC2=CC=CC=C2O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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